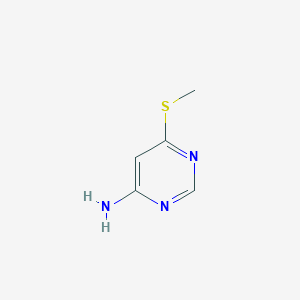

6-(Methylsulfanyl)pyrimidin-4-amine

説明

6-(Methylsulfanyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfanyl group at the 6-position and an amino group at the 4-position

作用機序

Target of Action

It is known that pyridopyrimidine derivatives, which are structurally similar to 6-(methylsulfanyl)pyrimidin-4-amine, have shown therapeutic interest and have been used on several therapeutic targets . For instance, Palbociclib, a drug developed by Pfizer, is a CDK4/6 inhibitor . These inhibitors target specific enzymes, CDK4 and CDK6, disrupting the signals that stimulate the proliferation of malignant (cancer) cells .

生化学分析

Biochemical Properties

6-(Methylsulfanyl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry and as a probe in fluorescence studies. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a fluorescence probe for detecting cadmium ions (Cd2+) in biological systems . The interaction between this compound and cadmium ions is highly selective, allowing for the precise detection of Cd2+ over other biologically relevant metal ions. The methylsulfanyl group is essential for achieving this selectivity and sensitivity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can permeate cell membranes, making it effective for intracellular applications . The ability of this compound to selectively bind to cadmium ions allows it to be used in imaging studies to track the distribution and accumulation of cadmium within cells. This property is particularly useful for understanding the toxic effects of cadmium on cellular function and for developing strategies to mitigate cadmium toxicity.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound acts as a coordination site for cadmium ions, forming a stable complex that can be detected through fluorescence . This binding interaction is facilitated by the bis-heterocyclic structure of the molecule, which provides both a coordination site and a fluorophore. Additionally, the methylsulfanyl group enhances the compound’s ability to selectively bind to cadmium ions, making it a valuable tool for studying metal ion interactions in biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound has been shown to be stable under various conditions, allowing for long-term studies of its effects on cellular function It is important to monitor the stability of the compound over time to ensure accurate and reliable results

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with low doses having minimal impact on cellular function and higher doses leading to more pronounced effects . At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for specific applications. Understanding the dosage effects of this compound is crucial for its safe and effective use in research and therapeutic settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound’s metabolic pathways include its conversion to other metabolites and its involvement in metabolic flux. The interactions between this compound and specific enzymes can influence the levels of metabolites in biological systems, providing insights into its role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s ability to permeate cell membranes allows it to be effectively distributed within cells, where it can interact with target biomolecules. The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins, which play a crucial role in determining its cellular effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles The compound’s activity and function can be influenced by its localization within different subcellular compartments

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfanyl)pyrimidin-4-amine typically involves the introduction of the methylsulfanyl group into the pyrimidine ring. One common method is the nucleophilic substitution of a halogen in 6-halopyrimidines with a methylsulfanyl group. This can be achieved using reagents such as sodium methylthiolate under mild conditions .

Another approach involves the cyclization of suitable precursors. For instance, the reaction of ethyl 2-alkyl-3,3-bis(methylsulfanyl)acrylates followed by transformation of the intermediate 6-methylsulfanyluracils can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

Types of Reactions

6-(Methylsulfanyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Substitution: The amino group at the 4-position can participate in substitution reactions, forming derivatives with different substituents.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, under basic conditions.

Cyclization: Catalysts such as zinc chloride or copper salts can facilitate cyclization reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Substitution: N-substituted pyrimidin-4-amines.

Cyclization: Polycyclic heterocycles.

科学的研究の応用

6-(Methylsulfanyl)pyrimidin-4-amine has several scientific research applications:

類似化合物との比較

Similar Compounds

2-Thio-containing Pyrimidines: These compounds have a sulfur atom at the 2-position and exhibit diverse biological activities, including antioxidant and antiviral properties.

4-Aminopyrimidine Derivatives: These compounds have an amino group at the 4-position and are known for their antitrypanosomal and antiplasmodial activities.

Uniqueness

6-(Methylsulfanyl)pyrimidin-4-amine is unique due to the presence of both the methylsulfanyl and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for further research and development.

特性

IUPAC Name |

6-methylsulfanylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPARTFFNQLVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=NC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285854 | |

| Record name | 6-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2038-32-6 | |

| Record name | NSC43014 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346290.png)

![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346291.png)

![trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1346293.png)